
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide
Overview
Description
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide, also known as 2-Chloro-N-acetamidotrityl sulfonate, is an organic compound that has been used in various scientific applications. It is a white crystalline solid with a melting point of approximately 190 °C. 2-Chloro-N-(2-tritylsulfanylethyl)-acetamide is used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Radiosynthesis of Chloroacetanilide Herbicides
One study discusses the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and its application in studying the metabolism and mode of action of such chemicals. This process involves reductive dehalogenation and is crucial for understanding the environmental behavior and safety of herbicides (Latli & Casida, 1995).
Metabolism of Chloroacetamide Herbicides
Another area of research focuses on the comparative metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This research is significant for evaluating the toxicological profile and environmental impact of these herbicides (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Studies on the interaction of acetochlor with soil and its activity in agricultural settings also provide insight into the environmental dynamics and efficacy of using such herbicides in crop production. Understanding these interactions helps in the development of more efficient and less environmentally damaging agricultural practices (Banks & Robinson, 1986).
Environmental Presence and Effects
Research on the presence of acetochlor in the hydrologic system across the Midwestern United States after its first season of extensive use provides valuable data on its environmental distribution, potential impact on water quality, and the effectiveness of current regulatory and monitoring efforts (Kolpin et al., 1996).
properties
IUPAC Name |
2-chloro-N-(2-tritylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCPYAOQEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

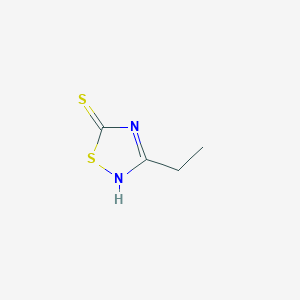
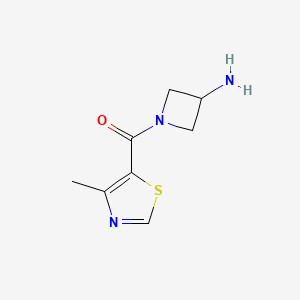
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
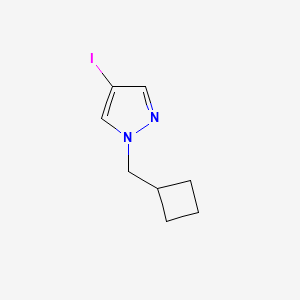
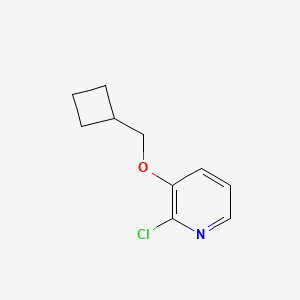
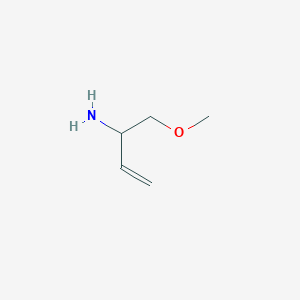

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
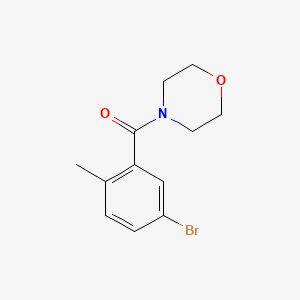
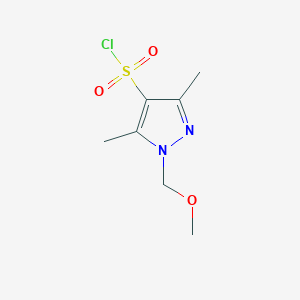
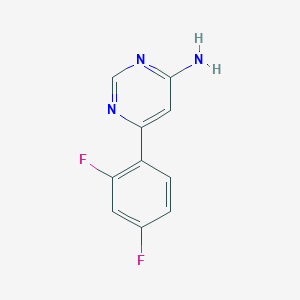
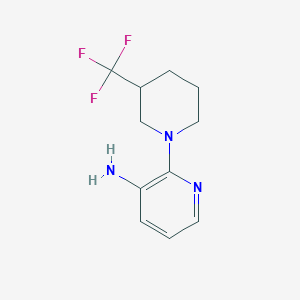
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)